2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate
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Overview
Description
2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate is a complex organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of a diazonium group and a morpholine ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reagent concentrations is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling Reactions: The presence of a base such as sodium hydroxide (NaOH) is often required.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are employed.
Major Products Formed
Substitution Reactions: Halogenated or aminated derivatives.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Primary amines.
Scientific Research Applications
2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-(4,5-dihydro-3H-pyrazol-3-yl)ethen-1-olate: Another diazonium compound with a different heterocyclic ring structure.
2-Diazonio-1-(4-methylphenyl)ethen-1-olate: A similar compound with a methyl-substituted phenyl ring.
Properties
CAS No. |
190582-13-9 |
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Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
(5S)-4-(2-diazoacetyl)-5-phenylmorpholine-2,3-dione |
InChI |
InChI=1S/C12H9N3O4/c13-14-6-10(16)15-9(7-19-12(18)11(15)17)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1 |
InChI Key |
OGRPUCMSHFLYFB-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)C(=O)O1)C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Canonical SMILES |
C1C(N(C(=O)C(=O)O1)C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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